
3-Hydroxypyrrolidine-2,2-dicarboxylic acid
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Overview
Description
3-Hydroxypyrrolidine-2,2-dicarboxylic acid (IUPAC name: (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid), also known as 3-hydroxyproline, is a cyclic secondary amino acid with a hydroxyl group at the 3-position and two carboxylic acid groups at the 2-position of the pyrrolidine ring. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol . The stereochemistry ((2S,3S)) and hydroxyl group confer unique hydrogen-bonding capabilities, influencing its solubility and reactivity in biological systems.
Preparation Methods
The synthesis of 3-Hydroxypyrrolidine-2,2-dicarboxylic acid can be achieved through several routes. One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reaction with thionyl chloride . Another approach includes the nitric acid oxidation of appropriately substituted quinoline precursors in the presence of a catalytic amount of manganese . These methods provide efficient pathways to obtain the desired compound with high yields.
Chemical Reactions Analysis
3-Hydroxypyrrolidine-2,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, nitric acid, and manganese catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
3-Hydroxypyrrolidine-2,2-dicarboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic effects. In medicine, it is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals. Additionally, in industry, it is utilized in the production of materials with specific properties, such as polymers and coordination complexes .
Mechanism of Action
The mechanism of action of 3-Hydroxypyrrolidine-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3-hydroxypyrrolidine-2,2-dicarboxylic acid and related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Type | Notable Features |
---|---|---|---|---|---|
This compound | C₅H₉NO₃ | 131.13 | Hydroxyl, two carboxylic acids | Saturated (pyrrolidine) | Stereospecific (2S,3S) configuration |
3-Hydroxypyridine-2,6-dicarboxylic acid | C₇H₅NO₅ | 183.12 | Hydroxyl, two carboxylic acids | Aromatic (pyridine) | Higher acidity due to aromatic ring |
2,2'-Bipyridine-3,3'-dicarboxylic acid | C₁₂H₈N₂O₄ | 244.20 | Two pyridine rings, two carboxylic acids | Aromatic (bipyridine) | Chelating agent for metal ions |
5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | C₁₀H₁₁NO₅ | 225.20 | Methoxymethyl, two carboxylic acids | Aromatic (pyridine) | Substituent enhances lipophilicity |
Diethyl pyridine-2,3-dicarboxylate | C₁₁H₁₁NO₄ | 209.21 | Two ester groups | Aromatic (pyridine) | Lower solubility in water |
Key Observations :
- Ring Saturation vs.
- Functional Groups : The hydroxyl group in this compound enhances hydrogen bonding, while methoxymethyl or ester groups in analogs alter polarity and bioavailability .
- Acidity : Pyridine-based dicarboxylic acids (e.g., 3-hydroxypyridine-2,6-dicarboxylic acid) have stronger acidity due to electron-withdrawing effects of the aromatic ring .
Physicochemical Properties
Property | This compound | 3-Hydroxypyridine-2,6-dicarboxylic acid | 2,2'-Bipyridine-3,3'-dicarboxylic acid |
---|---|---|---|
LogP (Partition Coefficient) | Not reported | 0.1836 | ~1.5 (estimated) |
PSA (Polar Surface Area) | ~80 Ų (estimated) | 107.72 Ų | 120 Ų (estimated) |
Solubility | High in polar solvents (due to -OH, -COOH) | Moderate in water | Low in water, soluble in DMSO |
Notes:
- The target compound’s hydroxyl and carboxylic acid groups likely confer high hydrophilicity, similar to 3-hydroxypyridine-2,6-dicarboxylic acid .
- Bipyridine derivatives exhibit lower solubility due to extended aromatic systems .
Handling Recommendations :
Biological Activity
3-Hydroxypyrrolidine-2,2-dicarboxylic acid (commonly referred to as 3-Hydroxyproline) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
- Molecular Formula : C5H9NO3
- CAS Number : 4298-08-2
This compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity : It acts as an inhibitor of several key enzymes involved in metabolic pathways, including:
- α-glucosidase
- Lipase
- Amylase
These inhibitory actions suggest potential applications in managing metabolic disorders such as diabetes.
Anticancer Properties
Research indicates that this compound may play a role in cancer treatment:
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it showed significant cytotoxicity against human prostate cancer cells (PC-3 and LNCaP) with IC50 values ranging from 4.86 µM to 69.4 µM .
Immunomodulatory Effects
Recent studies have highlighted the role of hydroxyproline in modulating immune responses:
- PD-L1 Expression : Hydroxyproline enhances the expression of PD-L1 in myeloid and cancer cells when stimulated with IFN-γ. This effect may contribute to immune evasion by tumors, suggesting that targeting hydroxyproline metabolism could be a strategy for cancer therapy .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study assessed the effects of various concentrations of hydroxyproline on different cancer cell lines, revealing that it significantly increased PD-L1 expression while also affecting cell viability positively under certain conditions .
- Metabolic Regulation : Another investigation explored how hydroxyproline influences metabolic pathways related to immune responses. The findings indicated that this compound could regulate autophagic flux and thus impact PD-L1 expression levels .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 3-Hydroxypyrrolidine-2,2-dicarboxylic acid, and how is its structural integrity validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification or cyclization using anhydrides (e.g., cyclohexane-1,2-dicarboxylic anhydride) under controlled conditions . Protective group strategies, like tert-butoxycarbonyl (Boc) groups, may stabilize reactive hydroxyl and carboxylic acid moieties during synthesis . Structural validation employs NMR (1H/13C) for functional group identification and X-ray crystallography for stereochemical confirmation, as demonstrated in related pyrrolidine derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous dicarboxylic acids, GHS classifications indicate risks of skin/eye irritation and respiratory tract inflammation . Mandatory precautions include:
- Use of fume hoods to avoid aerosol inhalation.
- PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles.
- Immediate decontamination protocols (e.g., 15-minute eye rinsing with saline for exposure) .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereoselectivity in the synthesis of this compound derivatives?
- Methodological Answer : Stereochemical outcomes depend on catalyst choice (e.g., chiral Lewis acids) and solvent polarity. For example, bicyclic anhydrides (e.g., bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic anhydride) induce steric effects that favor cis/trans isomerism . Reaction monitoring via HPLC coupled with chiral columns (e.g., Chiralpak AD-H) enables real-time analysis of enantiomeric excess .
Q. What computational tools are effective in predicting the reactivity and intermolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model hydrogen-bonding networks and tautomeric equilibria between hydroxyl and carboxylic groups . Molecular docking studies (AutoDock Vina) predict binding affinities for biomedical applications, such as enzyme inhibition .
Q. How should researchers address contradictory data in biological activity studies of this compound?
- Methodological Answer : Discrepancies often arise from purity variations or metabolite interference. Strategies include:
- Rigorous purification via recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) .
- Metabolite profiling using LC-MS/MS to identify degradation byproducts (e.g., cyclohexane-1,2-dicarboxylic acid derivatives) .
- Replicating studies under standardized conditions (pH 7.4 buffer, inert atmosphere) to isolate variables .
Q. What advanced characterization techniques elucidate the solid-state behavior of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability by measuring mass loss under controlled heating (e.g., 10°C/min in N2) .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for pharmaceutical formulation .
- Single-Crystal XRD : Resolves hydrogen-bonding motifs and polymorphism, as applied to related proline derivatives .
Q. Key Considerations
- Synthesis Optimization : Prioritize anhydride selection (e.g., steric vs. electronic effects) and protective group strategies to enhance yield .
- Safety Compliance : Adhere to GHS protocols for dicarboxylic acids, emphasizing respiratory protection and spill containment .
- Data Reproducibility : Use certified reference standards (e.g., USP-grade reagents) to minimize batch-to-batch variability .
Properties
CAS No. |
89464-65-3 |
---|---|
Molecular Formula |
C6H9NO5 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-2,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO5/c8-3-1-2-7-6(3,4(9)10)5(11)12/h3,7-8H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
AGGKAYFCYMJGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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